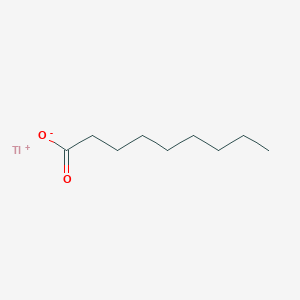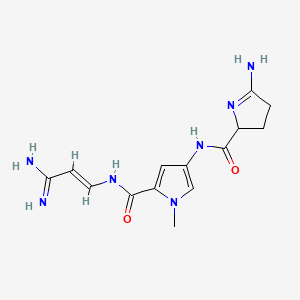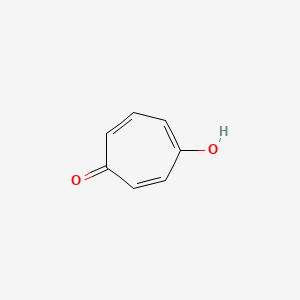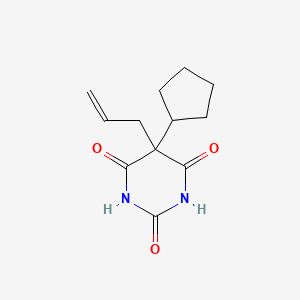
Ruthenate(2-), pentachloro-, dipotassium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ruthenate(2-), pentachloro-, dipotassium, also known as dipotassium pentachloro(nitrosyl)ruthenate(II), is a chemical compound with the formula K2Ru(NO)Cl5. This compound is a member of the organo-metallic family, which includes compounds containing metal-carbon bonds. It is known for its unique properties and applications in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dipotassium pentachloro(nitrosyl)ruthenate(II) typically involves the reaction of ruthenium trichloride with potassium nitrite in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity .
化学反応の分析
Types of Reactions: Dipotassium pentachloro(nitrosyl)ruthenate(II) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and conditions .
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the replacement of chloride ligands with other ligands such as phosphines or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state ruthenium compounds, while substitution reactions can yield various ruthenium complexes with different ligands .
科学的研究の応用
Dipotassium pentachloro(nitrosyl)ruthenate(II) has a wide range of applications in scientific research:
作用機序
The mechanism of action of dipotassium pentachloro(nitrosyl)ruthenate(II) involves its ability to interact with various molecular targets. In biological systems, it can bind to DNA and proteins, leading to the disruption of cellular processes. The compound’s nitrosyl group plays a crucial role in its reactivity and interactions with biomolecules .
類似化合物との比較
- Potassium tetrachloropalladate(II)
- Potassium tetracyanoplatinate(II)
- Potassium tetracyanonickelate(II)
- Potassium perruthenate
Comparison: Dipotassium pentachloro(nitrosyl)ruthenate(II) is unique due to its nitrosyl group, which imparts distinct reactivity and properties compared to other similar compounds. For instance, while potassium tetrachloropalladate(II) and potassium tetracyanoplatinate(II) are also used in catalysis, the presence of the nitrosyl group in dipotassium pentachloro(nitrosyl)ruthenate(II) allows for different types of interactions and applications .
特性
CAS番号 |
38386-99-1 |
|---|---|
分子式 |
Cl5K2Ru |
分子量 |
356.5 g/mol |
IUPAC名 |
dipotassium;pentachlororuthenium(2-) |
InChI |
InChI=1S/5ClH.2K.Ru/h5*1H;;;/q;;;;;2*+1;+3/p-5 |
InChIキー |
IXYMQZXAJLWXRK-UHFFFAOYSA-I |
正規SMILES |
Cl[Ru-2](Cl)(Cl)(Cl)Cl.[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate](/img/structure/B13746901.png)


![N-[3]Pyridyl-diacetamide](/img/structure/B13746932.png)







![3-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-1-{4-[2-(piperidin-1-yl)ethoxy]naphthalen-1-yl}urea](/img/structure/B13746987.png)
![4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one](/img/structure/B13746993.png)
